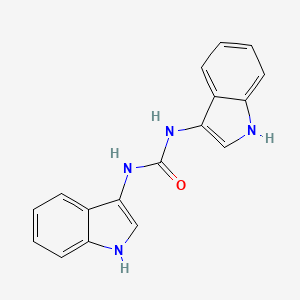

1,3-bis(1H-indol-3-yl)urea

Description

Significance of Urea (B33335) and Indole (B1671886) Moieties in Molecular Design and Function

The scientific interest in 1,3-bis(1H-indol-3-yl)urea is largely predicated on the well-established importance of its two primary chemical components: the urea functionality and the indole ring system.

The indole scaffold is recognized as a "privileged" structure in drug discovery. nih.govmdpi.com This heterocyclic aromatic system is present in numerous natural products and essential biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin. mdpi.com Its prevalence in biologically active compounds makes it a popular starting point for the design and synthesis of new therapeutic agents. nih.gov Indole derivatives have demonstrated a vast range of biological activities, and their ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes them versatile components in molecular recognition. nih.govmdpi.com

The combination of these two powerful moieties in a single molecule, as seen in this compound, creates a compound with inherent potential for complex molecular interactions, driving its exploration in various research contexts.

Overview of Research Trajectories for Bis(indolyl)urea Systems

Research involving bis(indolyl)urea systems has primarily focused on the field of supramolecular chemistry, specifically in the design of receptors for anion recognition and transport. beilstein-journals.orgrsc.org The urea group is an excellent anion receptor, capable of forming two directional hydrogen bonds through its highly polarized N-H groups. beilstein-journals.org By incorporating two such units into a single molecule, researchers can create powerful and selective anion-binding agents.

Another area of investigation involves incorporating bis-urea functionalities into more rigid macrocyclic structures. These systems can create a pre-organized cavity that is perfectly sized to bind specific anions, leading to very strong and selective complexation. beilstein-journals.org While much of this work has used other aromatic spacers, the principles are directly applicable to indole-based systems. Furthermore, the development of fluorescent low-molecular-weight gelators based on bis-urea structures, including those with indole units, points toward research into stimuli-responsive "smart" materials. nih.gov In these systems, the gel formation process can be controlled by the presence of specific anions, opening up possibilities for sensing applications. nih.gov

Fundamental Academic Research Questions Driving Studies on this compound

The study of this compound and its analogues is motivated by several fundamental questions in supramolecular and medicinal chemistry:

Anion Recognition and Selectivity: A central question is how the specific arrangement of hydrogen bond donors in bis(indolyl)urea systems influences their ability to bind anions. Researchers investigate how the four urea N-H hydrogens and the two indole N-H hydrogens cooperate to bind anions of different shapes and sizes (e.g., spherical halides like chloride vs. trigonal planar nitrates or tetrahedral phosphates). beilstein-journals.orgrsc.orgrsc.org The goal is to understand the structural interplay between the receptor and the anion to achieve high selectivity. rsc.org

Anion Transport Mechanisms: How do these molecules facilitate the movement of anions across non-polar lipid membranes? Research aims to elucidate the mechanism, whether it be a carrier-based process where the molecule encapsulates the anion and diffuses across, or another model. Molecular dynamics simulations are often employed to model how the transporter folds and interacts within a model cell membrane. rsc.org

Structure-Property Relationships: How does modifying the chemical structure impact function? This involves systematically changing components of the molecule, such as the length and flexibility of the linker connecting the two indole-urea units, to see how it affects properties like anion binding strength and transport efficiency. rsc.org The data from these studies helps build predictive models for designing more effective molecules.

Self-Assembly and Material Science: Can bis(indolyl)urea molecules self-assemble into larger, ordered structures? The directional nature of hydrogen bonding in ureas can drive the formation of supramolecular polymers or gels. nih.gov Research explores how these materials respond to external stimuli, such as the addition of anions, which can disrupt the hydrogen-bonding network and cause the gel to dissolve, a property useful for chemical sensing. nih.gov

The following table presents data on the anion transport efficacy of related bis-indolylurea compounds, demonstrating the effect of linker length on activity.

| Compound | Linker (Connecting the two urea moieties) | Calculated logP | EC₅₀ (270 s) for Cl⁻/NO₃⁻ Exchange (µM) |

|---|---|---|---|

| bis-indolylurea (C3 linker) | Propane-1,3-diyl | 6.23 | 0.40 |

| bis-indolylurea (C4 linker) | Butane-1,4-diyl | 6.74 | 0.17 |

| bis-indolylurea (C5 linker) | Pentane-1,5-diyl | 7.26 | 0.24 |

| bis-indolylurea (C6 linker) | Hexane-1,6-diyl | 7.78 | 0.33 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17(20-15-9-18-13-7-3-1-5-11(13)15)21-16-10-19-14-8-4-2-6-12(14)16/h1-10,18-19H,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWKBDXKQJPDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Computational Investigations of 1,3 Bis 1h Indol 3 Yl Urea

X-ray Crystallographic Analysis for Solid-State Architectures

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state. This technique provides invaluable data on molecular conformation, bond lengths, bond angles, and the intermolecular interactions that govern the formation of the crystal lattice.

Determination of Molecular Conformation and Geometry

In related structures, such as 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the molecule often adopts a conformation where the phenyl rings are twisted relative to the central urea (B33335) plane. dergipark.org.tr For 1,3-bis(1H-indol-3-yl)urea, the dihedral angles between the indole (B1671886) rings and the urea plane would be a key determinant of its three-dimensional shape. X-ray diffraction analysis would precisely measure these angles and the bond parameters.

Table 1: Typical Bond Parameters for Urea and Indole Moieties Note: These are representative values based on analogous structures; precise values for the title compound require specific experimental data.

| Parameter | Bond Type | Typical Value |

|---|---|---|

| Bond Length | C=O (urea) | ~1.25 Å |

| Bond Length | C–N (urea) | ~1.38 Å |

| Bond Length | N–C (indole ring) | ~1.37 Å |

| Bond Angle | N–C–N (urea) | ~117° |

Analysis of Crystal Packing and Extended Supramolecular Networks

The crystal packing of urea-containing compounds is dominated by a network of robust hydrogen bonds. The urea group contains two N-H protons (hydrogen-bond donors) and one carbonyl oxygen (a hydrogen-bond acceptor), facilitating the formation of predictable supramolecular structures. acs.org In diaryl ureas, intermolecular N-H···O hydrogen bonds typically link molecules into one-dimensional chains or tapes.

In the case of this compound, these primary N-H···O interactions would be the main organizing force in the crystal lattice. Additionally, the indole moieties introduce other potential non-covalent interactions:

N-H···π Interactions: The N-H group of one indole ring can interact with the electron-rich π-system of a neighboring indole.

π-π Stacking: The planar indole rings can stack on top of each other, contributing to the stability of the crystal packing. nih.gov

The interplay of these hydrogen bonds and stacking interactions results in a complex and stable three-dimensional supramolecular architecture. nih.goviucr.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating molecular properties that complement experimental findings. These computational methods can predict the most stable molecular structure, map electron distribution, and determine electronic properties like molecular orbital energies.

Density Functional Theory (DFT) for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) is widely used to predict the ground-state geometry and electronic structure of molecules. sci-hub.box For organic molecules like this compound, calculations are commonly performed using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311G(d,p). dergipark.org.trtandfonline.comnih.gov

The process involves a geometry optimization, where the computational software systematically alters the molecular structure to find the lowest energy (most stable) conformation. openaccesspub.org This theoretical model provides optimized bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray diffraction data to validate the computational method. researchgate.net The optimized structure serves as the basis for further calculations, including vibrational frequencies and electronic property analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A high HOMO energy indicates a greater propensity to donate electrons.

LUMO: This orbital acts as the primary electron acceptor. A low LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.netacs.org For this compound, the electron-rich indole rings are expected to contribute significantly to the HOMO, while the LUMO may be distributed across the central urea bridge and indole systems.

Table 2: Representative FMO Data for Related Indole and Urea Derivatives Note: This table presents data for analogous compounds to illustrate typical energy ranges. Data for the specific title compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | -5.168 | -1.577 | 3.59 | tandfonline.com |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These are favorable sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are favorable sites for nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP surface is expected to show a significant region of negative potential (red) around the carbonyl oxygen of the urea group, identifying it as a primary hydrogen bond acceptor and a site susceptible to interaction with electrophiles. acs.orgnih.gov Regions of positive potential (blue) would be located around the N-H protons of both the urea and indole groups, highlighting their role as hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar language of chemical bonding, such as lone pairs and two-center bonds. uni-muenchen.de It provides detailed information on intramolecular and intermolecular interactions by examining the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. uni-muenchen.detandfonline.com The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy, E(2), indicates a more intense interaction and greater charge delocalization. mdpi.comnih.govmdpi.com

In molecules similar to this compound, significant charge delocalization occurs from the lone pairs of nitrogen and oxygen atoms to antibonding orbitals of adjacent groups. For instance, studies on related structures reveal strong hyperconjugative interactions between the lone pair orbitals of the urea nitrogen atoms and the antibonding π* orbital of the carbonyl group (C=O). mdpi.com This LP(N) → π*(C=O) interaction is characteristic of ureas and contributes significantly to the planarity and rotational barrier of the N-C(O)-N system.

In a study of (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide, a molecule containing both an indole ring and a similar amide-like linkage, a key interaction was identified as LP(1) N1 → π(O1–C7), which possesses a high stabilization energy due to the electronegativity of the oxygen atom. researchgate.net Similarly, in peptoid structures, resonance between the nitrogen lone pair LP(1)N18 and the antibonding πC17-O19 orbital resulted in a stabilization energy of 69.24 kJ/mol. mdpi.com These examples underscore the types of charge delocalization interactions that are central to the stability of this compound.

Table 1: Representative NBO Analysis of Donor-Acceptor Interactions in Analogous Structures This table presents typical stabilization energies E(2) from related molecules to illustrate the interactions expected in this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Source Compound Analogy |

| LP (1) N | π* (C=O) | 16.54 | Hyperconjugation (Resonance) | Peptoid mdpi.com |

| π (C=C) | π* (C=C) | 18.71 | π-conjugation | Indole Derivative tandfonline.com |

| LP (2) O | σ* (C-N) | 5.57 | Hyperconjugation | Peptoid mdpi.com |

Potential Energy Surface (PES) Scanning for Conformational Stability

Potential Energy Surface (PES) scanning is a computational technique used to identify the most stable conformers of a molecule and to determine rotational energy barriers. dergipark.org.tropenaccesspub.org The method involves systematically rotating a specific bond (i.e., varying a dihedral angle) in discrete steps and performing a geometry optimization at each step to calculate the potential energy. openaccesspub.org The resulting plot of energy versus the dihedral angle reveals low-energy minima, which correspond to stable conformations, and high-energy maxima, which represent transition states for rotation. researchgate.net

For this compound, PES scans would be crucial for understanding the rotational freedom around the C-N bonds linking the indole rings to the central urea moiety. In a study on a similar diphenylurea derivative, PES scanning was performed to determine the molecule's stability. dergipark.org.tr Likewise, for (E)-1-(4-bromobenzylidene)thiourea, a PES scan was conducted by varying the C3‒C4‒C12‒N13 dihedral angle from 0° to 360° to locate the most stable conformer. openaccesspub.org Such an analysis for this compound would reveal the preferred orientation of the two indole rings relative to the urea bridge, which is critical for its intermolecular interaction capabilities.

Atoms in Molecules (AIM) Charge Analysis

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. mdpi.com AIM analysis is used to characterize the nature of inter- and intramolecular interactions, such as covalent bonds and weaker non-covalent contacts. mdpi.com Key parameters calculated at a bond critical point (BCP) include the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)).

Computational studies on related urea compounds have employed AIM analysis to investigate their molecular and electronic structures. dergipark.org.tr The analysis of ρ(r) and ∇²ρ(r) at the BCPs of the N-H···O hydrogen bonds, for example, would provide quantitative insight into the strength and nature of these crucial interactions in the solid state or in molecular aggregates of this compound.

Spectroscopic Investigations in the Context of Theoretical Validation

Correlation of Computed and Experimental Infrared (IR) Vibrational Spectra

The correlation between theoretical and experimental infrared (IR) spectra is a powerful tool for the structural confirmation of synthesized compounds. Theoretical vibrational frequencies are typically calculated using Density Functional Theory (DFT) methods, such as B3LYP. researchgate.netresearchgate.net These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. mdpi.com

For this compound, key vibrational modes would include the N-H stretching of the urea and indole groups, the C=O stretching of the urea carbonyl, and various C=C and C-H vibrations of the aromatic indole rings. In studies of analogous compounds, N-H stretching vibrations are typically observed in the range of 3250–3450 cm⁻¹. acs.org For 1,3-bis[(E)-furan-2-yl)methylene]urea, the C=O stretch was experimentally observed at 1641 cm⁻¹, while the C-H stretch was seen at 3155 cm⁻¹. researchgate.net Comparing such experimental values with calculated frequencies allows for precise assignment of each spectral band to a specific molecular motion. openaccesspub.orgresearchgate.net

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for the Analogous Compound 1,3-bis[(E)-furan-2-yl)methylene]urea This table illustrates the correlation between measured and computed IR data, a technique applicable to this compound.

| Vibrational Assignment | Experimental (cm⁻¹) researchgate.net | Theoretical (cm⁻¹) researchgate.net |

| C-H stretching | 3155 | 3140 |

| C=O stretching | 1641 | 1630 |

| C=N stretching | 1595 | 1580 |

| C=C stretching | 1539 | 1520 |

| C-O stretching | 1228 | 1210 |

| C-N stretching | 1008 | 1000 |

Comparison of Theoretical and Experimental Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide another layer of structural validation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR spectra. dergipark.org.trukm.my Calculated chemical shifts are compared to experimental values after being referenced to a standard, such as tetramethylsilane (B1202638) (TMS). dergipark.org.tr

For this compound, the ¹H NMR spectrum would feature signals for the indole N-H protons, the urea N-H protons, and the aromatic protons of the indole rings. The ¹³C NMR spectrum would show a characteristic signal for the urea carbonyl carbon (typically >150 ppm) and signals for the carbons of the indole systems. dergipark.org.trresearchgate.net In a study of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the urea carbonyl carbon was observed experimentally at 152.26 ppm and calculated at 153.11 ppm. dergipark.org.tr The close correlation between the computed and experimental shifts for all nuclei confirms the proposed molecular structure. ukm.my

Table 3: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for the Analogous Compound 1,3-bis[(E)-furan-2-yl)methylene]urea This table illustrates the correlation between measured and computed NMR data, a technique applicable to this compound.

| Atom | Experimental ¹H (ppm) researchgate.net | Theoretical ¹H (ppm) researchgate.net |

| H (-C=N) | 6.8 | 6.7 |

| H (C=C-O) | 3.3 | 3.2 |

| H (C=C) | 2.5 | 2.4 |

| Atom | Experimental ¹³C (ppm) researchgate.net | Theoretical ¹³C (ppm) researchgate.net |

| C=O | 160.0 | 159.0 |

| C=N | 157.5 | 156.0 |

| C=C | 114.0 | 113.0 |

Supramolecular Chemistry and Molecular Recognition Phenomena of 1,3 Bis 1h Indol 3 Yl Urea

Hydrogen Bonding Networks in 1,3-bis(1H-indol-3-yl)urea Systems

The ability of this compound to form well-defined and stable supramolecular structures is largely governed by a network of hydrogen bonds. These non-covalent interactions, involving the urea (B33335) and indole (B1671886) functionalities, dictate the conformation of the molecule and its interactions with other species.

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonds can be broadly categorized into two types: intermolecular, which occur between separate molecules, and intramolecular, which occur within a single molecule. researchgate.netuva.nl In the context of this compound, both types of interactions are plausible and play a crucial role in its structural organization.

Intramolecular hydrogen bonds can also influence the conformation of bis-urea derivatives, particularly in solution. nih.govresearchgate.net Depending on the flexibility of the molecule, the urea N-H or indole N-H groups could potentially form hydrogen bonds with other acceptor atoms within the same molecule, leading to a more folded or pre-organized conformation. mdpi.com For instance, in some heterocyclic urea derivatives, intramolecular hydrogen bonds are observed to stabilize specific rotameric forms. nih.gov Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in characterizing these interactions in solution. For example, the N-H stretching frequencies in FTIR spectra can provide evidence for hydrogen bonding, with lower frequencies typically indicating stronger bonds. researchgate.netresearchgate.net

Table 1: Spectroscopic Indicators of Hydrogen Bonding

| Spectroscopic Technique | Observable Change Indicating Hydrogen Bonding | Reference |

| FTIR Spectroscopy | Broadening and red-shift (lower wavenumber) of N-H stretching vibrations. | researchgate.netresearchgate.net |

| ¹H NMR Spectroscopy | Downfield shift of the chemical shifts for N-H protons. | mdpi.com |

Role of Urea N-H Moieties as Primary Hydrogen Bond Donors

The urea moiety is a cornerstone of supramolecular chemistry due to its excellent hydrogen bonding capabilities. It possesses two polarized N-H bonds that act as strong hydrogen bond donors, and a carbonyl oxygen that serves as a hydrogen bond acceptor. researchgate.net The acidity of the urea N-H protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, making them particularly effective in forming strong and directional hydrogen bonds. frontiersin.org

In this compound, the two N-H groups of the urea bridge are the primary sites for hydrogen bond donation in the formation of both self-assembled structures and host-guest complexes with anions. frontiersin.orgnih.gov These two proximate N-H fragments can act in a concerted manner to chelate a single acceptor atom or to form two parallel hydrogen bonds with the oxygen atoms of an oxoanion. nih.gov This bidentate binding motif significantly enhances the stability and selectivity of the interaction compared to a single hydrogen bond. The strength of these hydrogen bonds can be further modulated by the electronic properties of the attached aryl (in this case, indolyl) groups.

Contribution of Indole N-H Groups to Hydrogen Bonding

Beyond the urea functionality, the two indole rings in this compound each contain an N-H group that can also participate in hydrogen bonding. Indole N-H groups are known to be effective hydrogen bond donors and are often involved in the structural organization of proteins and in the binding of substrates to enzymes. nih.gov

Cooperative Hydrogen Bonding Mechanisms in Molecular Recognition

A key feature of receptors like this compound is the potential for cooperative binding. This occurs when the multiple hydrogen bonding interactions within the host-guest complex are not independent but rather reinforce each other, leading to a binding affinity that is greater than the sum of the individual interactions. mdpi.com

In the case of this compound, the two urea N-H groups and the two indole N-H groups can work in concert to bind an anionic guest. The initial formation of a hydrogen bond at one site can pre-organize the receptor, making the other binding sites more favorably positioned to interact with the guest. This cooperative effect is crucial for achieving high binding affinities and selectivities. For instance, the simultaneous donation of hydrogen bonds from both urea N-H groups to an anion is a classic example of cooperative binding. The inclusion of the indole N-H donors can further enhance this cooperativity, creating a highly effective and selective binding pocket.

Anion Recognition and Binding Mechanisms

The ability of this compound to act as a neutral anion receptor is a direct consequence of its hydrogen bonding capabilities. The design of synthetic receptors for anions is a major focus of supramolecular chemistry, with applications ranging from sensing to transport and catalysis.

Design Principles for Urea-Based Anion Receptors

The design of effective urea-based anion receptors is guided by several key principles aimed at maximizing binding affinity and selectivity. du.ac.in

Preorganization: A receptor that is pre-organized for binding a specific anion will have a lower entropic penalty upon complexation, leading to a higher binding constant. In this compound, the linkage of the two indole groups through the urea bridge can restrict the conformational freedom of the molecule, creating a pre-formed cleft suitable for anion binding. nih.gov

Complementarity: The size, shape, and geometry of the receptor's binding site should be complementary to that of the target anion. The distance and orientation of the hydrogen bond donors in this compound can be tailored to match the geometry of specific anions, such as spherical halides or trigonal planar oxoanions.

Multiple Binding Sites: The use of multiple hydrogen bond donors, as is the case with the four N-H groups in this compound, leads to a significant enhancement in binding affinity through chelation and cooperative effects.

Electronic Tuning: The acidity of the N-H protons, and thus their hydrogen bond donating ability, can be fine-tuned by introducing electron-withdrawing or electron-donating substituents on the aromatic rings. While the indole group itself has specific electronic properties, further functionalization could be used to modulate the anion affinity. nih.gov

Signaling Units: For the development of anion sensors, the receptor is often coupled to a signaling unit, such as a chromophore or fluorophore. Anion binding then induces a change in the spectroscopic properties of the signaling unit, allowing for visual or instrumental detection. The indole moieties in this compound have inherent fluorescence properties that could potentially be modulated upon anion binding.

Table 2: Key Principles in the Design of Urea-Based Anion Receptors

| Design Principle | Description | Relevance to this compound | Reference |

| Preorganization | The receptor has a conformation that is already suited for binding the target anion. | The urea bridge and indole rings can create a defined binding cavity. | nih.gov |

| Complementarity | The shape and size of the binding site match the target anion. | The spatial arrangement of the four N-H donors can be complementary to various anions. | du.ac.in |

| Multiple Binding Sites | The presence of several hydrogen bond donors enhances binding affinity. | Four N-H groups (two from urea, two from indoles) are available for binding. | nih.gov |

| Electronic Tuning | The electronic properties of the receptor are modified to enhance N-H acidity. | The inherent electronic nature of the indole rings influences the hydrogen bond donor strength. | nih.gov |

Selective Binding of Specific Anions (e.g., Fluoride (B91410), Carboxylates, Cyanide)

The urea moiety, characterized by its two polarized N-H groups, serves as an effective hydrogen-bond donor for the recognition of anionic guest species. In receptors like this compound, these N-H groups can form strong and directional hydrogen bonds with anions. The selectivity of urea-based receptors is often governed by the basicity, size, and geometry of the anion.

Research on analogous bis-urea compounds demonstrates a pronounced selectivity for certain anions. Among the halides, there is typically a strong preference for fluoride over larger halides like chloride, bromide, and iodide. This selectivity arises from the high charge density and basicity of the fluoride ion, which allows it to form very strong hydrogen bonds with the urea N-H donors. Similarly, among oxoanions, urea-based receptors often show moderate to high selectivity for carboxylates, such as acetate (B1210297) and benzoate (B1203000), as well as for dihydrogen phosphate (B84403). The Y-shape of carboxylates is complementary to the arrangement of the two N-H groups in the urea cleft, allowing for efficient two-point hydrogen bonding. While specific studies on this compound are not detailed in the provided sources, related urea derivatives functionalized with carbazole and indole moieties have shown selectivity for oxo-anions over chloride. Furthermore, certain tripodal receptors based on urea have been designed to exhibit strong selectivity towards cyanide and azide anions.

Mechanistic Insights into Anion Complexation, including Proton Transfer and Charge Transfer

The primary mechanism for anion complexation by this compound is the formation of hydrogen bonds between the urea N-H protons and the anion. However, with sufficiently basic anions, the interaction can evolve from simple hydrogen bonding to a proton transfer event.

This phenomenon is particularly evident with anions like fluoride and acetate. Due to its high basicity, the fluoride anion can abstract a proton from one of the urea N-H groups, leading to the deprotonation of the receptor. This deprotonation event results in the formation of a urea anion and the bifluoride ion ([HF₂]⁻). The deprotonation is often accompanied by a distinct color change, indicating a modification of the electronic structure of the host molecule.

A similar proton transfer mechanism can occur with carboxylates like acetate. The acetate anion can deprotonate the urea group, which can lead to the delocalization of the resulting negative charge, especially if there are electron-withdrawing groups present on the aromatic rings. This process can induce an intermolecular charge transfer (ICT), which is observable as a significant shift in the UV-Vis absorption spectrum. In ionized urea dimers, ultrafast proton transfer from one urea molecule to its neighbor has been observed, producing a protonated urea and a urea radical.

Quantitative Studies of Host-Guest Interactions and Complex Stability

The stability of the complexes formed between urea-based hosts and anionic guests can be quantified by determining their association constants (Kₐ) or binding constants (K). These constants are typically measured through titration experiments monitored by spectroscopic techniques. The magnitude of the association constant reflects the strength of the host-guest interaction.

For example, studies on various bis-urea receptors have shown a wide range of binding affinities depending on the anion, the solvent, and the specific structure of the receptor. Receptors with electron-withdrawing substituents generally exhibit higher association constants due to the increased acidity of the N-H protons. The stoichiometry of the host-guest complexes, which is often 1:1, can also be determined from these quantitative studies, although 1:2 (host:anion) complexes have also been reported.

Table 1: Representative Association Constants (Kₐ) for Anion Binding by Urea-Based Receptors in DMSO

| Receptor Type | Anion | Association Constant (Kₐ, M⁻¹) |

|---|---|---|

| Bis-urea receptor with meta-nitro groups | Acetate | Strong binding reported |

| Bis-urea receptor with ortho-nitro groups | Acetate | Moderate binding reported |

| DITIPIRAM-based urea with -CF₃ groups | Acetate | 1.5 x 10⁵ |

| DITIPIRAM-based urea with -F groups | Acetate | 1.1 x 10⁵ |

| DITIPIRAM-based urea with -NO₂ groups | Acetate | 9.1 x 10⁴ |

Note: The data presented are for illustrative purposes from studies on various complex urea-based receptors and are not specific to this compound. The binding strength is highly dependent on the specific molecular structure and experimental conditions.

Spectroscopic Methodologies for Binding Studies (e.g., NMR Titration, UV-Vis Spectroscopy)

Spectroscopic techniques are indispensable tools for investigating the interactions between host molecules like this compound and anionic guests.

¹H NMR Titration: This is one of the most powerful methods for studying anion binding. Upon the incremental addition of an anion to a solution of the urea receptor, changes in the chemical shifts of the protons in the host molecule are monitored. A key indicator of hydrogen bonding is a significant downfield shift of the urea N-H proton signals. This shift occurs because the hydrogen bond deshields the protons. In cases of deprotonation by a highly basic anion like fluoride, the N-H signal may broaden and eventually disappear from the spectrum.

UV-Vis Spectroscopy: This technique is used to monitor changes in the electronic environment of the receptor upon anion binding. The formation of a host-guest complex can perturb the electronic transitions of the chromophoric indole groups. This perturbation often results in a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. When a charge transfer or deprotonation event occurs, a new absorption band at a longer wavelength may appear, often leading to a visible color change. These spectral variations can be used to calculate the binding constants for the host-guest complex.

Other Non-Covalent Interactions Governing Supramolecular Assembly

Analysis of π-π Stacking Interactions in Solid-State Structures

In the solid state, the supramolecular assembly of molecules like this compound is governed not only by hydrogen bonding but also by other non-covalent forces, among which π-π stacking interactions are particularly significant. The planar aromatic indole rings are capable of engaging in these interactions.

Influence of Steric and Electronic Effects of Substituents on Recognition Events

The anion recognition properties of a urea-based receptor can be fine-tuned by introducing substituents onto the aromatic rings. These substituents can exert both electronic and steric effects.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃, -F) onto the indole rings of this compound would be expected to significantly enhance its anion binding affinity. nih.govnih.gov These groups increase the acidity of the urea N-H protons by induction, making them stronger hydrogen-bond donors. nih.gov Consequently, the receptor can form more stable complexes with anions. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) would decrease the acidity of the N-H protons and generally lead to weaker anion binding. nih.gov

Steric Effects: The size and position of substituents can also influence anion recognition. Bulky substituents placed near the urea binding site can sterically hinder the approach of an anion, potentially reducing the binding affinity. However, a well-designed steric environment can also enhance selectivity by creating a binding pocket that is complementary in size and shape to a specific guest anion. The position of a substituent is also critical; for instance, studies on nitro-substituted bis-urea receptors have shown that the position of the nitro group (ortho, meta, or para) significantly impacts the stability and binding properties of the receptor-anion complex. nih.gov

Catalytic Roles and Applications of 1,3 Bis 1h Indol 3 Yl Urea Derivatives

Principles of Organocatalysis Mediated by Hydrogen Bonding

Organocatalysis mediated by hydrogen bonding relies on the ability of a catalyst to form non-covalent interactions with a substrate, thereby increasing its reactivity. This type of catalysis mimics the action of enzymes, which often utilize hydrogen bonds to orient substrates and stabilize transition states.

Urea (B33335) and Thiourea (B124793) Derivatives as Organocatalysts

Urea and thiourea derivatives are particularly effective hydrogen-bond-donating organocatalysts. The two N-H protons of the (thio)urea moiety can form a bidentate hydrogen-bonding interaction with an electrophilic center, such as a carbonyl group, effectively "clamping" onto the substrate. wikipedia.org This interaction polarizes the electrophile, making it more susceptible to nucleophilic attack.

The strength of this hydrogen bonding, and thus the catalytic activity, can be fine-tuned by modifying the substituents on the urea or thiourea backbone. Electron-withdrawing groups on the aryl rings attached to the (thio)urea moiety increase the acidity of the N-H protons, leading to stronger hydrogen bonds and enhanced catalytic activity. nih.gov Thioureas are generally more acidic and better hydrogen-bond donors than their urea counterparts due to the electronic properties of the sulfur atom. wikipedia.org

Catalytic Activity as Lewis-Acidic or Basic Species

The primary mode of action for urea and thiourea organocatalysts is through hydrogen-bond donation, which can be considered a form of weak Lewis acid catalysis. By accepting electron density from the substrate via hydrogen bonding, the catalyst activates the substrate towards nucleophilic attack. rsc.org

Furthermore, some bifunctional (thio)urea catalysts incorporate a Lewis basic site, such as a tertiary amine, in addition to the hydrogen-bond-donating moiety. This allows for a dual activation mode, where the urea part activates the electrophile while the basic site activates the nucleophile, often leading to highly efficient and stereoselective reactions. While 1,3-bis(1H-indol-3-yl)urea itself does not possess an additional strong Lewis basic site, the indole (B1671886) nitrogen has some basic character and can potentially play a role in the catalytic cycle. More complex derivatives can be designed to incorporate explicit basic functionalities to enhance their catalytic prowess. Some studies have also proposed that thiourea can act as a Brønsted base, abstracting a proton from a nucleophile to increase its reactivity. acs.org

Applications in Green and Sustainable Organic Synthesis

The use of this compound and related (thio)urea derivatives as organocatalysts aligns with the principles of green chemistry by offering metal-free reaction conditions, high atom economy, and the potential for catalyst recyclability. wikipedia.org

(Thio)urea Catalyzed Friedel-Crafts Reactions for Indole Derivatives

The Friedel-Crafts reaction is a cornerstone of C-C bond formation in organic synthesis. (Thio)urea derivatives have proven to be excellent catalysts for the Friedel-Crafts alkylation of indoles with various electrophiles, such as aldehydes and nitroalkenes. ingentaconnect.comnih.govresearchgate.net In these reactions, the (thio)urea catalyst activates the electrophile through hydrogen bonding, facilitating the attack by the electron-rich indole ring.

The synthesis of bis(indolyl)methanes (BIMs), which are compounds with significant biological activity, is a notable application of this methodology. The reaction of indoles with aldehydes, catalyzed by (thio)ureas, provides a direct and efficient route to these valuable molecules. ingentaconnect.comuaeh.edu.mxresearchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the indole and the aldehyde.

| Catalyst | Aldehyde | Indole | Yield (%) | Reference |

|---|---|---|---|---|

| Thiourea I | Piperonal | Indole | 50 | researchgate.net |

| Thiourea II | Piperonal | Indole | 19 | researchgate.net |

| Thiourea I | 4-Nitrobenzaldehyde | Indole | 66 | researchgate.net |

| Thiourea II | 4-Nitrobenzaldehyde | Indole | 64 | researchgate.net |

| Thiourea I | Benzaldehyde | Indole | 30 | researchgate.net |

| Thiourea II | Benzaldehyde | Indole | 50 | researchgate.net |

Role in Multicomponent Reactions and Cycloaddition Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly desirable in terms of efficiency and atom economy. Urea and its derivatives can participate in and catalyze various MCRs. For instance, the Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, involves the condensation of an aldehyde, a β-ketoester, and urea. mdpi.com While specific studies on this compound as a catalyst in MCRs are not extensively documented, the general catalytic activity of ureas in such reactions suggests its potential. The indole moieties could influence the reactivity and selectivity of such transformations.

Similarly, in cycloaddition reactions, such as the Diels-Alder reaction, hydrogen-bonding catalysts can activate the dienophile, making it more reactive towards the diene. nih.gov Urea-functionalized catalysts have been employed in such reactions, often leading to high yields and stereoselectivities. unityfvg.it The application of this compound derivatives in this context is an area with potential for further exploration, where the indole groups could provide additional stabilizing interactions, such as π-π stacking, with the substrates.

Development of Heterogeneous Catalytic Systems Employing Urea-Functionalized Materials

A key aspect of sustainable chemistry is the development of recyclable catalysts. To this end, significant effort has been directed towards immobilizing urea and thiourea organocatalysts onto solid supports, creating heterogeneous catalytic systems. researchgate.net This approach simplifies product purification and allows for the recovery and reuse of the catalyst.

Urea-functionalized materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) have emerged as promising heterogeneous catalysts. nih.gov By incorporating the urea moiety into the framework of these porous materials, the catalytic sites can be isolated, preventing self-aggregation that can sometimes diminish the activity of homogeneous urea catalysts. These materials have shown enhanced catalytic efficiency in reactions such as epoxide ring-opening and Friedel-Crafts alkylations. nih.gov The development of heterogeneous catalysts based on this compound or similar structures could lead to robust and recyclable systems for a variety of organic transformations.

Chemosensory Design and Application of 1,3 Bis 1h Indol 3 Yl Urea Based Systems

Design Principles for Indole (B1671886) and Urea-based Chemosensors

The design of chemosensors based on the 1,3-bis(1H-indol-3-yl)urea framework revolves around the effective interaction of the urea (B33335) and indole N-H protons with anions through hydrogen bonding. These interactions induce a measurable signal, which can be chromogenic (colorimetric) or fluorimetric. The indole group, with its acidic N-H proton, plays a crucial role in these interactions and can also be involved in the signaling mechanism.

Chromogenic sensors for anions often operate on the principle of a color change that is visible to the naked eye upon anion binding. This change is typically a result of alterations in the electronic properties of the sensor molecule. In the context of this compound systems, the primary mechanisms involve hydrogen bonding and deprotonation, which can lead to an intramolecular charge transfer (ICT).

The urea N-H groups are excellent hydrogen bond donors, and their acidity can be enhanced by attaching electron-withdrawing groups to the indole rings. When an anion binds to these N-H groups, the electron density of the sensor molecule is perturbed. In the presence of a sufficiently basic anion, such as fluoride (B91410) or acetate (B1210297), a proton can be abstracted from the urea or indole N-H groups. This deprotonation leads to the formation of an anionic species, which often results in a significant color change due to the delocalization of the negative charge and a shift in the absorption spectrum. This phenomenon allows for the straightforward, equipment-free detection of certain anions.

For instance, a new simple urea-based dipodal molecular cleft has been synthesized and has demonstrated the ability to detect fluoride, acetate, bicarbonate, and dihydrogen phosphate (B84403) through a visible color change. This is attributed to the hydrogen bonding interactions between the receptor and the added anion.

Table 1: Chromogenic Response of a Urea-Based Sensor to Various Anions

| Anion | Color Change |

| Fluoride | Visible |

| Acetate | Visible |

| Bicarbonate | Visible |

| Dihydrogen Phosphate | Visible |

| Chloride | No significant change |

| Bromide | No significant change |

| Iodide | No significant change |

| Hydrogen Sulfate | No significant change |

| Nitrate | No significant change |

Fluorimetric sensing offers the advantage of high sensitivity. In this compound-based systems, anion binding can lead to either an enhancement (turn-on) or a decrease (quenching) of fluorescence. The indole moiety is inherently fluorescent, making it a suitable component for fluorimetric sensors.

Fluorescence quenching can occur if the anion, upon binding, promotes non-radiative decay pathways for the excited state of the fluorophore. For example, three bis-urea based acyclic receptors have been synthesized, and the fluorescence of two of these receptors was observed to be quenched upon binding with anions.

Fluorescence turn-on mechanisms are often more desirable as they produce a signal against a dark background, leading to higher sensitivity. This can be achieved through mechanisms such as aggregation-induced emission (AIE) or by restricting the intramolecular rotation of parts of the sensor molecule upon anion binding, which reduces non-radiative decay. For instance, a novel urea-derived fluorescent sensor demonstrated a "turn-on" response for the detection of Fe³⁺ and F⁻ ions with high selectivity and sensitivity.

An effective chemosensor requires seamless integration of a recognition element (the part that binds the analyte) and a signal transduction unit (the part that produces a measurable signal). In this compound systems, the urea and indole N-H groups act as the primary anion recognition sites. The indole rings themselves can serve as part of the signal transduction pathway, as their electronic and photophysical properties are sensitive to changes in their environment, such as those induced by anion binding.

To enhance the signaling properties, these systems can be further functionalized with other chromogenic or fluorogenic groups. For example, attaching electron-withdrawing groups to the indole rings can increase the acidity of the N-H protons, leading to stronger anion binding and a more pronounced signaling response. The strategic placement of these signaling units is crucial for effective communication between the recognition event and the signal output.

Anion Chemosensors Based on this compound Scaffolds

The this compound scaffold has been utilized in the development of chemosensors for various environmentally and biologically significant anions. The selectivity and sensitivity of these sensors can be tuned by modifying the structure of the scaffold.

Derivatives of the this compound scaffold have shown selectivity for anions such as fluoride, acetate, and dihydrogen phosphate. The selectivity is often governed by the basicity and geometry of the anion. For example, the high basicity of the fluoride ion often leads to deprotonation of the urea or indole N-H protons, resulting in a distinct signaling response.

The introduction of electron-withdrawing nitro groups into an indole unit can increase the acidity of the indole N-H proton, which has a positive effect on anion binding and can lead to selective colorimetric sensing of the fluoride anion. Similarly, a urea-based molecular cleft has been shown to exhibit strong selectivity for fluoride among halides and moderate selectivity for acetate among oxoanions.

The performance of a chemosensor is characterized by its detection limit and response time. For this compound-based systems, these parameters are influenced by the strength of the anion binding and the efficiency of the signal transduction mechanism.

While specific data for this compound is limited, studies on related urea-based sensors provide insights into their potential performance. For example, a novel urea-based "turn-on" fluorescent sensor was reported to have a detection limit as low as 4.84 x 10⁻⁸ M for fluoride ions. Another study on a urea-linked 1,2,3-triazole based sensor for fluoride found a detection limit of 65.76 ± 0.45 μM. These examples highlight the potential for developing highly sensitive sensors based on the urea scaffold. The response time of these sensors is typically rapid, often providing a detectable signal within seconds to minutes of anion addition.

Table 2: Detection Limits of Urea-Based Fluorescent Sensors for Fluoride

| Sensor Type | Detection Limit (M) |

| Novel "turn-on" fluorescent sensor | 4.84 x 10⁻⁸ |

| Urea-linked 1,2,3-triazole sensor | 6.58 x 10⁻⁵ |

Metal Ion Chemosensors Derived from Indole-Urea Architectures

The unique structural and electronic properties of the indole nucleus, combined with the hydrogen-bonding capabilities of the urea moiety, make this compound and its derivatives promising candidates for the development of selective metal ion chemosensors. The indole ring system can participate in cation-π interactions and its fluorescence is sensitive to the local environment, while the urea group provides a well-defined binding site for metal ions through its carbonyl oxygen and N-H protons.

Indole-Based Fluorescent Probes for Divalent Metal Cations (e.g., Zn²⁺)

While specific studies focusing exclusively on this compound as a fluorescent probe for Zn²⁺ are not extensively detailed in the reviewed literature, the broader class of indole-based chemosensors provides a strong foundation for its potential application. Indole derivatives are widely recognized for their desirable photophysical properties, including strong fluorescence and tunable electronic characteristics, which make them ideal for sensing applications. researchgate.net The interaction with metal ions can lead to significant changes in their fluorescence profiles, such as enhancement or quenching, allowing for sensitive detection. researchgate.net

For instance, fluorescent chemosensors incorporating indole moieties have been successfully developed for the detection of Zn²⁺ ions. nih.govnih.gov These sensors often operate on mechanisms such as chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation or photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity. The nitrogen atom within the indole ring and other strategically placed donor atoms can coordinate with metal ions, inducing these observable spectroscopic changes. researchgate.net

In the context of a this compound framework, the two indole wings can act as fluorophores, and the central urea unit can serve as a primary binding site. The coordination of a divalent cation like Zn²⁺ with the urea carbonyl oxygen could modulate the electronic properties of the entire molecule, influencing the fluorescence emission of the indole moieties. The N-H protons of the urea can also participate in binding, enhancing the stability of the metal-ligand complex. The potential for a 1:1 binding stoichiometry between the urea-based sensor and the metal ion is a common feature in such systems.

Table 1: Comparison of Indole-Based Fluorescent Chemosensors for Zn²⁺ Detection This table is generated based on data from related research and illustrates the potential performance of indole-urea based sensors.

| Sensor Name | Detection Limit (μM) | Response to Zn²⁺ | Application |

| IH-Sal nih.gov | 0.41 | Fluorescence turn-on | Detection in aqueous media and zebrafish |

| Benzimidazole 8-aminoquinoline (B160924) (L1) rsc.org | 0.176 | Turn-on fluorescence response | Detection in methanol |

Supramolecular Gels as Advanced Sensing Platforms

Supramolecular gels formed from low-molecular-weight gelators (LMWGs) like this compound represent a versatile platform for the development of novel sensing materials. These gels are created through the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent, and this process can be highly sensitive to external stimuli, including the presence of anions.

Anion-Responsive Gelation Phenomena and Their Application in Sensing

The gelation properties of bis-urea compounds, particularly those incorporating indole units, can be finely tuned by the presence of specific anions. researchgate.net The N-H protons of both the urea and indole groups are capable of forming hydrogen bonds with anions, and this interaction can either promote or inhibit the self-assembly process that leads to gel formation. nih.govnih.gov This anion-responsive behavior forms the basis of their application in anion sensing.

Research on novel bis-urea fluorescent LMWGs has demonstrated that the gelation process can be significantly influenced by anions such as fluoride (F⁻), benzoate (B1203000) (BzO⁻), and dihydrogen phosphate (H₂PO₄⁻). nih.govmdpi.com For example, in a polar solvent mixture like DMSO/H₂O, certain indole-urea based gelators can form stable gels. However, the introduction of anions can disrupt this process. It has been observed that fluoride and benzoate can inhibit gelation entirely, while dihydrogen phosphate may cause a significant delay in the formation of the gel. researchgate.netnih.govmdpi.com

The mechanism behind this anion-responsive behavior lies in the competitive binding of the anions to the urea and indole N-H groups. nih.gov These interactions disrupt the hydrogen-bonding network that is crucial for the formation of the gel's fibrous structure. The strength and nature of the anion-gelator interaction determine the extent of this disruption. For instance, ¹H-NMR titration studies have shown that there is significant binding cooperativity between the indole NH and the urea NH protons when interacting with anions like benzoate. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have further corroborated these findings, demonstrating that anions like benzoate can favor the disruption of the self-assembled trimeric structures of the gelator, thus inhibiting gel formation. nih.gov

This anion-dependent gel-sol transition can be visually observed and can also be coupled with a fluorescence response, making these supramolecular gels highly effective as "naked-eye" and ratiometric sensors for specific anions.

Table 2: Effect of Different Anions on the Gelation of an Indole-Urea Based LMWG Based on findings for similar bis-urea compounds in a DMSO/H₂O solvent system. nih.govnih.govmdpi.com

| Anion (as Tetrabutylammonium Salt) | Gelation Outcome | Sensing Mechanism |

| Chloride (Cl⁻) | Gel formation is largely unaffected | Weak interaction with the gelator |

| Fluoride (F⁻) | Inhibition of gelation | Strong hydrogen bonding disrupts self-assembly |

| Benzoate (BzO⁻) | Inhibition of gelation | Cooperative binding to NH groups disrupts gel network |

| Dihydrogen Phosphate (H₂PO₄⁻) | Delayed gel formation (e.g., 24 hours) | Moderate interaction that slows down the self-assembly process |

Future Research Directions and Emerging Paradigms for 1,3 Bis 1h Indol 3 Yl Urea Chemistry

Expansion of Synthetic Methodologies and Scope

While the synthesis of diaryl ureas is well-established, future research should focus on developing more efficient, sustainable, and diverse methodologies specifically for 1,3-bis(1H-indol-3-yl)urea and its derivatives. Traditional methods often rely on phosgene (B1210022) or its equivalents, which present significant safety and environmental concerns. nih.govsemanticscholar.org The development of "green" and catalyst-driven approaches is a paramount objective.

Future efforts could explore solvent-free reaction conditions, which have been successfully applied to other urea (B33335) derivatives, to minimize environmental impact. tpu.ru The use of novel catalytic systems, such as ionic liquid-stabilized magnetic nanoparticles, could offer high efficiency and facile catalyst recovery. scispace.com Furthermore, methods utilizing carbon dioxide as a C1 source are highly desirable for creating more sustainable synthetic pathways. researchgate.netresearch.csiro.au Another promising avenue is the expansion of microwave-assisted synthesis, which has been shown to accelerate the formation of related bis(indolyl)methanes, offering good yields and simplicity. uaeh.edu.mxingentaconnect.com Expanding the synthetic scope to include a wider array of substituted indoles will be crucial for tuning the molecule's electronic, steric, and binding properties for various applications.

| Future Synthetic Approach | Key Advantages | Research Focus | Potential Catalysts/Reagents |

|---|---|---|---|

| Green Chemistry Methods | Reduced environmental impact, increased safety. | Solvent-free reactions, use of non-toxic reagents. tpu.ru | CO2, Cyrene (as a green solvent), Taurine (B1682933). researchgate.netnih.govnih.gov |

| Advanced Catalysis | Higher yields, milder reaction conditions, catalyst reusability. | Development of heterogeneous and organocatalysts. | Magnetic nanoparticle-supported catalysts, (Thio)urea organocatalysts. scispace.comresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. researchgate.net | Optimization of reaction parameters for diverse indole (B1671886) precursors. | N/A (Energy source). |

| Flow Chemistry | Improved safety for hazardous intermediates, scalability, precise control. | Development of continuous flow processes for isocyanate generation and reaction. | Phosgene equivalents (e.g., triphosgene) in closed-loop systems. nih.gov |

Exploration of Novel Molecular Recognition Targets

The urea moiety is a powerful hydrogen-bond donor, making this compound an excellent candidate for molecular recognition. reading.ac.uk Its ability to interact with anions has been demonstrated in related urea-based receptors. nih.govnih.govrsc.org Future research should systematically explore the binding affinity and selectivity of this compound towards a broad range of anions, including those of biological and environmental relevance such as phosphate (B84403), acetate (B1210297), and fluoride (B91410). rsc.org

Beyond simple anions, the indole N-H groups and the π-rich aromatic surfaces open up possibilities for more complex recognition events. The synergy between hydrogen bonding and π-π stacking interactions could be harnessed to target larger, structured guests. reading.ac.uk There is significant potential in designing derivatives that can recognize specific protein substructures. For instance, the indole groups are analogous to tryptophan residues, which are often key to substrate recognition in proteins, suggesting that this compound could act as a scaffold for enzyme inhibitors or to modulate protein-protein interactions. semanticscholar.orgnih.gov The exploration of its use in amphiphilic systems to create micelles capable of recognizing small molecules in aqueous environments also presents an exciting frontier. nih.govresearchgate.net

| Target Class | Potential Interaction Modes | Potential Applications | Key Research Questions |

|---|---|---|---|

| Anions (e.g., F⁻, OAc⁻, H₂PO₄⁻) | Chelating N-H hydrogen bonds from the urea group. nih.govrsc.org | Sensing, environmental remediation. | What is the binding affinity and selectivity for various anions? rsc.org |

| Neutral Molecules | Hydrogen bonding, π-π stacking, hydrophobic interactions. reading.ac.uk | Separations, catalysis. | Can it recognize and encapsulate small organic molecules? |

| Protein Surfaces | Mimicking tryptophan-mediated interactions, hydrogen bonding with backbone/side chains. semanticscholar.org | Enzyme inhibition, modulation of protein-protein interactions. nih.gov | Can it bind to specific protein cavities, such as kinase hinge regions? nih.gov |

| DNA/RNA | Intercalation, groove binding, hydrogen bonding with bases or phosphate backbone. | Therapeutic agents. | Does the planar indole system allow for interaction with nucleic acids? |

Development of Advanced Functional Materials

The propensity of bis-urea compounds to self-assemble into ordered supramolecular structures is a key area for future materials science research. reading.ac.uknih.gov Guided by strong, directional hydrogen bonds and aryl stacking interactions, this compound can be envisioned as a fundamental building block for a variety of advanced materials. nih.govresearchgate.net

A primary direction is the creation of porous organic materials. By incorporating this molecule into larger macrocyclic structures, it is possible to generate crystalline solids with well-defined, one-dimensional channels. nih.govacs.org These materials could find applications in gas storage, separations, and as "nanoreactors" for confined chemical reactions. sc.edusc.edu Another avenue is the development of supramolecular polymers and gels. The strong, directional interactions of the bis-urea motif can drive the formation of long, fibrous networks, leading to the gelation of solvents. tue.nl By modifying the indole substituents, the properties of these gels could be tuned to be responsive to stimuli such as pH or light. reading.ac.ukreading.ac.uk Furthermore, integrating this compound into polymer backbones could lead to materials with enhanced thermal and mechanical properties, driven by the formation of physical crosslinks through hydrogen bonding.

| Material Type | Principle of Formation | Potential Functionality | Future Research Focus |

|---|---|---|---|

| Porous Crystalline Solids | Self-assembly of bis-urea macrocycles into columnar structures. nih.govacs.org | Gas storage, molecular separation, heterogeneous catalysis. researchgate.net | Design of macrocycles with controlled pore size and chemistry. |

| Supramolecular Gels | Formation of extended fibrillar networks through hydrogen bonding. tue.nl | Stimuli-responsive materials, drug delivery, tissue engineering. | Controlling gel properties through structural modification of the indole units. reading.ac.uk |

| Liquid Crystals | Anisotropic self-assembly into ordered phases. reading.ac.uk | Sensors, display technologies. | Investigating the phase behavior of derivatives with long alkyl chains. |

| Polymer Composites | Incorporation as a hydrogen-bonding crosslinker or functional filler. | Self-healing materials, materials with enhanced mechanical strength. | Studying the interface between the urea derivative and the polymer matrix. |

Integration with Machine Learning and AI in Molecular Design

Future research should leverage AI for several key purposes. Firstly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives against specific targets, such as kinases or other enzymes. researchgate.netdntb.gov.ua This can significantly reduce the need for laborious and expensive initial screening. Secondly, generative models, such as variational autoencoders or generative adversarial networks (GANs), can be employed to design entirely new derivatives of this compound with optimized properties. researchgate.net These models can explore the vast chemical space around the core scaffold to identify molecules with enhanced potency, selectivity, or desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. indexcopernicus.comnih.gov Finally, AI can also be applied to optimize synthetic routes, predicting reaction outcomes and identifying the most efficient pathways to desired target molecules, thereby aligning with the goals of expanding synthetic methodologies. scilit.com

| AI/ML Application | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Predictive Modeling (QSAR) | Predict biological activity or physical properties of new derivatives. researchgate.netnih.gov | Train ML models (e.g., Random Forest, Gradient Boosting) on datasets of known indole or urea compounds. | Rapid virtual screening and prioritization of candidates for synthesis. |

| De Novo Molecular Design | Generate novel molecular structures with desired properties. | Utilize generative models (e.g., VAEs, GANs) trained on chemical databases. researchgate.net | Discovery of innovative derivatives with improved performance. |

| Synthesis Planning | Predict optimal synthetic routes and reaction conditions. scilit.com | Employ retrosynthesis prediction algorithms and reaction outcome models. | More efficient and sustainable synthesis of target compounds. |

| Molecular Dynamics & Docking | Elucidate binding modes and predict binding affinities. nih.gov | Use AI-enhanced simulation and scoring functions to analyze interactions with biological targets. nih.gov | Rational design of molecules with high specificity and affinity. |

Q & A

Q. What are the common synthetic routes for preparing 1,3-bis(1H-indol-3-yl)urea analogs, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves coupling indole derivatives with urea precursors. For example, analogs are synthesized via reactions between substituted isocyanates and indole-3-amines under anhydrous conditions. Temperature (e.g., 0–25°C) and solvent choice (e.g., dichloromethane or THF) critically affect yields. For instance, using 2-chlorobenzyl isocyanate with 1-methylindole-3-amine in DMF at 25°C achieved >70% yield in some cases . Optimization of stoichiometry and catalysts (e.g., triethylamine) is also crucial .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying indole and urea moieties. H NMR peaks at δ 7.4–8.4 ppm confirm aromatic protons, while urea NH protons appear at δ 9.5–10.5 ppm . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) at ~1650–1700 cm . Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H] for CHNO: 315.12 m/z) .

Q. How do substituents on the aryl group influence the solubility and stability of 1,3-bis(indolyl)urea derivatives?

- Methodological Answer : Substituents like ethoxy (-OCHCH) or methoxy (-OCH) enhance solubility in polar solvents (e.g., DMSO) due to increased polarity, while halogens (e.g., Cl, F) improve metabolic stability by reducing oxidation . For example, fluorinated analogs exhibit ~20% higher stability in hepatic microsome assays compared to non-halogenated derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of 1,3-bis(indolyl)urea analogs?

- Methodological Answer : SAR studies highlight that substituent position and electronic effects determine target affinity. For example:

| Substituent | Position | Biological Activity | Mechanism |

|---|---|---|---|

| -OCH | Para | Anti-inflammatory | COX-2 inhibition |

| -Cl | Meta | Anticancer | Kinase inhibition (IC = 0.8 µM) |

| -F | Ortho | Antiproliferative | Tubulin binding |

| Discrepancies in cytotoxicity (e.g., variable IC values) arise from assay conditions (e.g., cell line specificity) or purity (>95% required for reproducibility) . |

Q. What experimental strategies can validate the proposed kinase inhibition mechanism of 1,3-bis(indolyl)urea derivatives?

- Methodological Answer : Use a combination of:

- Enzyme Assays : Measure IC against purified kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kits .

- Molecular Docking : Compare binding poses (e.g., indole-urea interactions with ATP-binding pockets) using AutoDock Vina .

- Cellular Profiling : Validate target engagement via Western blotting (e.g., reduced phospho-ERK in treated cancer cells) .

Contradictions between in vitro and cellular data may stem from off-target effects, requiring kinome-wide selectivity screening .

Q. How can researchers optimize the pharmacokinetic profile of 1,3-bis(indolyl)urea compounds for in vivo studies?

- Methodological Answer : Key strategies include:

- Prodrug Design : Introduce ester groups (e.g., acetyl) to improve oral bioavailability .

- Lipophilicity Adjustment : LogP values between 2–4 enhance blood-brain barrier penetration for CNS targets .

- Metabolic Stability : Incorporate deuterium at labile positions (e.g., C-2 of indole) to reduce CYP450-mediated degradation .

Pharmacokinetic studies in rodents should monitor plasma half-life (t) and AUC (area under the curve) to guide dosing .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity for chloro-substituted analogs, while others show limited efficacy?

- Methodological Answer : Discrepancies arise from:

- Substituent Position : Meta-chloro derivatives show stronger kinase inhibition than ortho-chloro isomers due to steric hindrance .

- Cell Line Variability : BRCA1-mutant cells may exhibit hypersensitivity to DNA damage-inducing agents, unlike wild-type lines .

- Assay Sensitivity : MTT assays may underestimate cytotoxicity if compounds interfere with formazan formation. Confirm results via clonogenic assays .

Tables for Critical Comparisons

Q. Table 1: Comparative Bioactivity of 1,3-Bis(indolyl)urea Analogs

| Substituent | Target | IC (µM) | Cell Line | Reference |

|---|---|---|---|---|

| -OCH | COX-2 | 0.45 | RAW 264.7 | |

| -Cl | EGFR | 0.82 | A549 | |

| -F | Tubulin | 1.20 | MCF-7 |

Q. Table 2: Optimal Reaction Conditions for Key Derivatives

| Derivative | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 2-Chloro | DCM | 25 | EtN | 75 |

| 3-Fluoro | THF | 0→RT | None | 68 |

| 4-Methoxy | DMF | 40 | DBU | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.